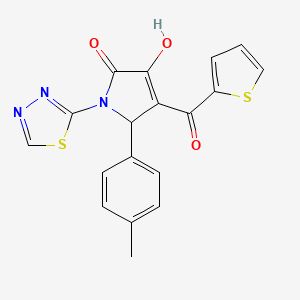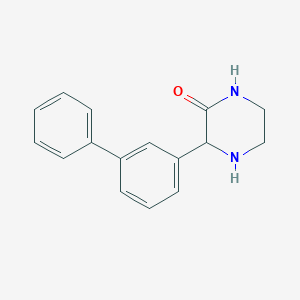
3-Biphenyl-3-YL-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenyl-3-YL-piperazin-2-one is a chemical compound that has gained attention in various research fields due to its unique properties and potential applications. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Biphenyl-3-YL-piperazin-2-one, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Biphenyl-3-YL-piperazin-2-one consists of a biphenyl group attached to a piperazin-2-one group . The compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Applications De Recherche Scientifique
Antibacterial Activity
“3-Biphenyl-3-YL-piperazin-2-one” derivatives have been synthesized and evaluated for their potential antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial efficacy is determined through methods like the agar diffusion test, and the minimum inhibitory concentration (MIC) is measured to assess the potency of these compounds.
Drug Likeness and Drugability
The synthesized derivatives of “3-Biphenyl-3-YL-piperazin-2-one” are also assessed for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This rule helps predict the oral bioavailability of the compounds in humans . The compliance with RO5 indicates a higher likelihood of success in the development of oral medications.
Antimicrobial Drug Development
These compounds are being explored as probable enoyl-ACP reductase inhibitors, which is an attractive target for new antimicrobial drugs. The bacterial enoyl acyl carrier protein reductase (ENR) plays a vital role in fatty acid biosynthesis, and its inhibition can lead to effective antimicrobial agents .
Pharmacophore Development
The “3-Biphenyl-3-YL-piperazin-2-one” structure serves as a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological action. These compounds act as dopamine and serotonin antagonists and are used in antipsychotic drug substances .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of “3-Biphenyl-3-YL-piperazin-2-one” derivatives with biological targets. These studies help in predicting the binding modes and affinities of the compounds to the active sites of enzymes or receptors, which is crucial for drug design .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry. These heterocycles have implications in drug discovery and development due to their diverse biological activities .
Each of these applications demonstrates the versatility and potential of “3-Biphenyl-3-YL-piperazin-2-one” in scientific research and pharmaceutical development. The ongoing studies and experiments in these areas continue to expand our understanding and utilization of this compound.
Anti-MRSA Activity
Recent studies have focused on the development of novel compounds with anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. A strategic modification in the structure of phenylthiazoles, which includes the “3-Biphenyl-3-YL-piperazin-2-one” moiety, has led to compounds that exhibit promising activity against the MRSA USA300 strain . These compounds have shown equivalent activity to the lead compound and have a low propensity for resistance development.
Anti-Biofilm Properties
Derivatives of “3-Biphenyl-3-YL-piperazin-2-one” are being investigated for their anti-biofilm properties. Biofilms are complex communities of bacteria that are resistant to antibiotics and are a major cause of chronic infections. Compounds that can disrupt biofilm formation or eradicate existing biofilms are valuable in the treatment of these persistent infections .
Antipsychotic Drug Substances
The “3-Biphenyl-3-YL-piperazin-2-one” derivatives act as dopamine and serotonin antagonists and are used in antipsychotic drug substances. These compounds are important for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
Antiviral Activity
Piperazine derivatives, including those with the “3-Biphenyl-3-YL-piperazin-2-one” structure, have been shown to possess antiviral activities. They are explored for their potential to inhibit viruses, which could lead to the development of new antiviral medications .
Anti-HIV-1 Activity
Some derivatives of “3-Biphenyl-3-YL-piperazin-2-one” have been evaluated for their activity against HIV-1. These compounds could contribute to the discovery of new therapeutic agents for the treatment of HIV/AIDS .
MC4 Receptor Agonistic Activity
The compound has been associated with MC4 receptor agonistic activity. The MC4 receptor is involved in the regulation of food intake and energy homeostasis, and agonists of this receptor could be used in the treatment of conditions like obesity .
Mécanisme D'action
While the exact mechanism of action for 3-Biphenyl-3-YL-piperazin-2-one is not explicitly mentioned in the available literature, piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Safety and Hazards
While specific safety and hazard information for 3-Biphenyl-3-YL-piperazin-2-one is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. For instance, a similar compound, 1-(2-Pyrimidyl)piperazine, has hazard statements H315 - H319 - H335, indicating potential for skin irritation, eye irritation, and respiratory irritation .
Orientations Futures
The future directions for research on 3-Biphenyl-3-YL-piperazin-2-one and similar compounds could involve further exploration of their biological and pharmaceutical activity. For instance, piperazine derivatives have been studied for their potential as antitubercular agents . Additionally, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry .
Propriétés
IUPAC Name |
3-(3-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCVDUWUATUCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenyl-3-YL-piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

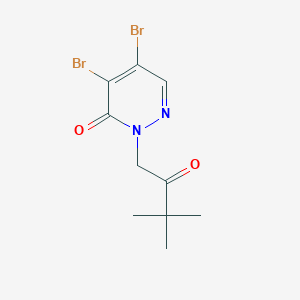

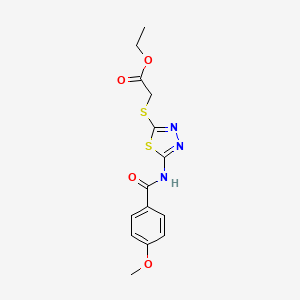

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)
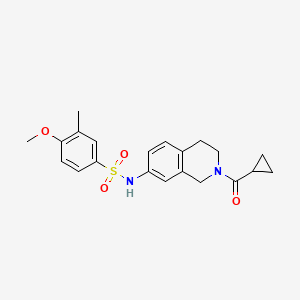
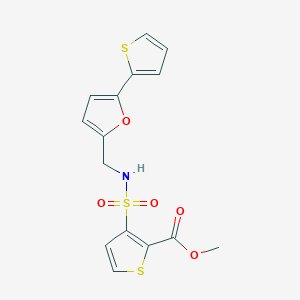

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2449212.png)
![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)
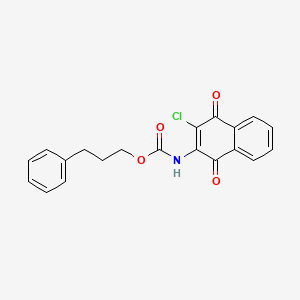
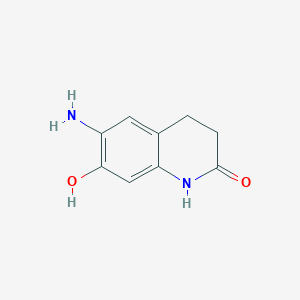
![5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2449220.png)
